molecular formula C17H14N2O2 B289149 N-benzyl-2-phenyl-1,3-oxazole-4-carboxamide

N-benzyl-2-phenyl-1,3-oxazole-4-carboxamide

Cat. No. B289149
M. Wt: 278.3 g/mol
InChI Key: MXTJTTDPLXEKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-phenyl-1,3-oxazole-4-carboxamide, also known as PBOX-15, is a small molecule inhibitor that has been shown to have potential in cancer treatment. This compound has been synthesized and studied extensively in recent years due to its unique chemical structure and promising biological activity.

Mechanism of Action

The mechanism of action of N-benzyl-2-phenyl-1,3-oxazole-4-carboxamide involves the inhibition of a protein known as Hsp90 (heat shock protein 90). Hsp90 is a chaperone protein that plays a key role in the folding and stabilization of other proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, N-benzyl-2-phenyl-1,3-oxazole-4-carboxamide disrupts these critical protein-protein interactions, leading to the degradation of key proteins and ultimately causing cancer cell death.
Biochemical and Physiological Effects:
N-benzyl-2-phenyl-1,3-oxazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory properties and to inhibit the growth of certain viruses. N-benzyl-2-phenyl-1,3-oxazole-4-carboxamide has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-2-phenyl-1,3-oxazole-4-carboxamide is its specificity for Hsp90, which makes it a potentially powerful tool for studying the role of this protein in cancer and other diseases. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-benzyl-2-phenyl-1,3-oxazole-4-carboxamide. One area of interest is the development of more potent and selective Hsp90 inhibitors, which could lead to more effective cancer treatments. Another potential direction is the investigation of N-benzyl-2-phenyl-1,3-oxazole-4-carboxamide's anti-inflammatory and antiviral properties, which could have implications for the treatment of a range of diseases. Finally, further studies are needed to fully understand the mechanism of action of N-benzyl-2-phenyl-1,3-oxazole-4-carboxamide and to identify any potential side effects or limitations of this compound.

Synthesis Methods

N-benzyl-2-phenyl-1,3-oxazole-4-carboxamide can be synthesized using a multistep process that involves the reaction of various starting materials. The synthesis method typically involves the use of a palladium-catalyzed cross-coupling reaction, which allows for the formation of the oxazole ring system. This is followed by the addition of a benzyl group and a carboxamide group to the molecule. The final product is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-benzyl-2-phenyl-1,3-oxazole-4-carboxamide has been the subject of numerous scientific studies, with a focus on its potential as an anti-cancer agent. In vitro and in vivo studies have shown that this compound has the ability to inhibit the growth of cancer cells, including those that are resistant to traditional chemotherapy drugs. N-benzyl-2-phenyl-1,3-oxazole-4-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for preventing the spread of cancer.

properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

IUPAC Name

N-benzyl-2-phenyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C17H14N2O2/c20-16(18-11-13-7-3-1-4-8-13)15-12-21-17(19-15)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,20)

InChI Key

MXTJTTDPLXEKND-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=COC(=N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=COC(=N2)C3=CC=CC=C3

Origin of Product

United States

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